molecular formula C14H8F3N3O3 B1417827 3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-91-4

3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No. B1417827
M. Wt: 323.23 g/mol
InChI Key: SHVQMSPCWHAKHS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, a pyridin-2-yl group, and a trifluoromethylphenoxy group. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 323.23 g/mol. Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Antimicrobial Activity

A range of studies have synthesized and assessed the antimicrobial activities of compounds structurally related to 3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one. For instance, some derivatives were found to possess significant antimicrobial activity, with the potential to be developed into antibacterial drugs (Hu et al., 2005). Furthermore, the synthesis of novel 1,2,4-triazoles and their derivatives exhibited good or moderate antimicrobial activities, suggesting their potential utility in this domain (Bayrak et al., 2009).

Anticancer Properties

Studies have identified certain derivatives with promising anticancer properties. For example, the synthesis of novel 1,2,4-oxadiazoles and trifluoromethylpyridines demonstrated potential anticancer activity, with certain compounds showing good potency against a panel of cell lines (Maftei et al., 2016). Additionally, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and their Mannich bases were synthesized and screened for their in vitro anticancer activity, revealing significant cytotoxicity against various cancer cell lines (Abdo & Kamel, 2015).

Electronic and Photonic Applications

Certain derivatives have been explored for their potential in electronic and photonic applications. A study synthesized m-terphenyl oxadiazole derivatives that exhibited high electron mobilities, making them suitable for use as electron transporters and hole/exciton blockers in organic light-emitting diodes (OLEDs) (Shih et al., 2015).

Future Directions

The future research directions for this compound could involve further exploration of its biological activities, given that 1,2,4-oxadiazole derivatives have shown promise in various areas, including as potential antibacterial agents .

properties

IUPAC Name

3-[4-[3-(trifluoromethyl)phenoxy]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O3/c15-14(16,17)8-2-1-3-9(6-8)22-10-4-5-18-11(7-10)12-19-13(21)23-20-12/h1-7H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVQMSPCWHAKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

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